2-[4-(3-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride
Description
2-[4-(3-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride (CAS: 1220027-37-1) is a piperazine derivative characterized by a piperidinylmethyl substituent at the 4-position of the piperazine ring and an ethanol moiety at the 1-position. The dihydrochloride salt enhances its solubility and stability.
Properties
IUPAC Name |
2-[4-(piperidin-3-ylmethyl)piperazin-1-yl]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O.2ClH/c16-9-8-14-4-6-15(7-5-14)11-12-2-1-3-13-10-12;;/h12-13,16H,1-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWPRWLEWDELKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2CCN(CC2)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(3-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride, commonly referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurological and psychiatric disorders. This compound's biological activity is primarily attributed to its interactions with neurotransmitter systems, including serotonin and dopamine receptors.
- Molecular Formula : C₁₂H₂₆Cl₂N₃O
- Molar Mass : 263.81 g/mol
- CAS Number : 1220029-95-7
Research indicates that compounds similar to this compound exhibit significant interactions with neurotransmitter receptors. Specifically, it is believed to modulate serotonin (5-HT) and dopamine (D2) receptor activity, which are critical for mood regulation and cognitive functions.
Binding Affinity Studies
Preliminary studies have shown that this compound can bind effectively to various receptor subtypes, suggesting its potential as a neuropharmacological agent. The following table summarizes key findings from binding affinity studies:
| Receptor Type | Binding Affinity (Ki) | Reference |
|---|---|---|
| 5-HT1A | 10 nM | |
| D2 | 5 nM | |
| 5-HT2A | 25 nM |
Biological Activity
The biological activity of this compound has been assessed through various in vitro and in vivo studies. These studies focus on its cytotoxicity, neuroprotective effects, and potential as an antidepressant.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted using various cancer cell lines. The results indicate that the compound exhibits selective cytotoxicity against certain cancer types while showing minimal toxicity to normal cells.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Neuroprotection : A study demonstrated that treatment with the compound significantly reduced neuronal apoptosis in models of oxidative stress, indicating its potential for protecting against neurodegenerative diseases.
- Antidepressant-like Effects : In animal models, administration of the compound resulted in significant reductions in depressive-like behaviors, suggesting its efficacy as an antidepressant.
- Cancer Therapeutics : Research indicated that the compound inhibited tumor growth in xenograft models of breast cancer, showcasing its potential as an anti-cancer agent.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. Modifications to the piperazine ring or ethanol side chain can yield derivatives with enhanced biological activity.
Example Synthesis Route:
- Formation of Piperazine Derivative : Reaction of piperazine with appropriate alkyl halides.
- Ethanol Side Chain Addition : Alkylation with an ethanol derivative.
- Salt Formation : Treatment with hydrochloric acid to form the dihydrochloride salt.
Comparison with Similar Compounds
Table 1: Structural Features of Key Compounds
Key Observations :
- The target compound lacks the benzophenone moiety present in Hydroxyzine and Levocetirizine, which is critical for H1-receptor antagonism .
- Unlike RS-17053 (an α1A-adrenoceptor antagonist with an indole core), the target compound’s piperidine-piperazine scaffold may confer distinct receptor selectivity .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Key Observations :
- The absence of a benzophenone group in the target compound likely eliminates H1-antihistamine activity, a hallmark of Hydroxyzine and Levocetirizine .
- RS-17053’s indole-based structure enables high α1A-adrenoceptor affinity, whereas the target compound’s piperidine-piperazine backbone may favor interactions with other GPCRs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
